Chebulinicacid

Description

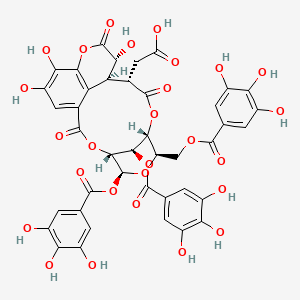

Chebulinic acid is classified as an ellagitannin, a type of hydrolyzable tannin characterized by a central glucose core esterified with polyphenolic groups. nih.gov It is naturally present in a variety of medicinal plants, most notably in the fruits of Terminalia chebula, a tree indigenous to Southeast Asia and India. nih.gov Other significant sources include the seeds of Euphoria longana and the leaves of Terminalia macroptera. nih.govwikipedia.org As a constituent of plants with a long history of use in traditional medicine, chebulinic acid represents a key area of investigation in the broader effort to understand and utilize the therapeutic potential of natural products. nih.gov The fruit of Terminalia chebula, for instance, is a rich source of hydrolyzable tannins, which can constitute 25–30% of its composition. nih.gov

The use of plants containing chebulinic acid, such as Terminalia chebula, is deeply rooted in traditional medicinal systems like Ayurveda, where it is revered as the "King of Medicine". acs.org Historically, these plants have been used as tonics for various ailments. nih.gov The formal scientific investigation of chebulinic acid began with its isolation and characterization from these natural sources. Early phytochemical work focused on extracting and identifying the principle active constituents of these medicinal plants. Modern analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been instrumental in the precise identification and structural elucidation of chebulinic acid. nih.govnih.gov These methods have allowed for the differentiation of chebulinic acid from other closely related tannins, such as chebulagic acid, with which it shares a common molecular backbone. researchgate.net

Various methods have been developed for the extraction and purification of chebulinic acid. These include solvent extraction, often using ethanol, followed by purification techniques like column chromatography and high-speed counter-current chromatography. grin.comiosrjournals.org The optimization of these extraction processes is a subject of ongoing research to maximize the yield and purity of the compound for further study. grin.com

The significance of chebulinic acid as a research target stems from its broad spectrum of reported biological activities. Numerous preclinical studies have investigated its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. nih.govgrin.compjps.pk This wide range of pharmacological properties has positioned chebulinic acid as a promising candidate for the development of new therapeutic agents. grin.com

The antioxidant properties of chebulinic acid are attributed to its ability to scavenge free radicals, which plays a role in protecting cells from oxidative damage. tandfonline.com Its anti-inflammatory effects have been demonstrated in various experimental models, where it has been shown to impede pro-inflammatory mediators. nih.gov Furthermore, chebulinic acid has exhibited antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. nih.govgrin.com Its potential as an anticancer agent is also an active area of investigation, with studies exploring its ability to induce apoptosis and inhibit the proliferation of cancer cells. nih.gov

Below is a summary of the diverse biological activities attributed to chebulinic acid from various research findings.

| Biological Activity | Description |

| Antioxidant | Scavenges free radicals and protects against oxidative stress. tandfonline.com |

| Anti-inflammatory | Inhibits pro-inflammatory mediators and signaling pathways. nih.gov |

| Antimicrobial | Exhibits activity against various bacteria, fungi, and viruses. nih.govgrin.com |

| Anticancer | Induces apoptosis and inhibits the proliferation of cancer cells. nih.gov |

| Hepatoprotective | Mitigates liver damage caused by toxins. nih.gov |

| Cardioprotective | Prevents myocardial necrosis by modulating cardiac mitochondrial stress. nih.gov |

| Anti-diabetic | Potential to aid in diabetes treatment as a maltase inhibitor. |

| Antiviral | Shows activity against viruses such as Herpes simplex virus-2. |

Current academic research on chebulinic acid is focused on elucidating the molecular mechanisms underlying its diverse biological effects and exploring its therapeutic potential in various disease models.

One significant area of research is its anti-inflammatory and anti-arthritic properties. A 2020 study described how chebulinic acid could help reduce the pain of rheumatoid arthritis by inhibiting vascular endothelial growth factor-A (VEGF-A) mediated angiogenesis. nih.gov

Another prominent research trajectory is its antimicrobial activity. A recent study investigated the potential of chebulinic acid to inhibit Helicobacter pylori, a bacterium associated with gastric ulcers. The study found that chebulinic acid effectively inhibited the growth of an H. pylori strain and suppressed the expression of the Cytotoxin-associated gene A (Cag A) protein, a key virulence factor. nih.gov Molecular docking analysis predicted a strong binding affinity between chebulinic acid and the Cag A protein. nih.gov

The anticancer potential of chebulinic acid continues to be a major focus of research. Studies have explored its effects on various cancer cell lines. For instance, research on its anti-hepatoma activity demonstrated its ability to inhibit the growth of HepG2 cells, with reported IC50 values after 24, 48, and 72 hours of treatment. pjps.pk

The table below presents the IC50 values of chebulinic acid against HepG2 human liver cancer cells at different time points, indicating its dose-dependent and time-dependent inhibitory effect.

| Time Point | IC50 (μmol/L) |

| 24 hours | 502.97 |

| 48 hours | 268.32 |

| 72 hours | 156.40 |

Data sourced from a study on the anti-hepatoma activities of chebulinic acid. pjps.pk

Furthermore, research is ongoing to improve the bioavailability of chebulinic acid through the development of novel drug delivery systems. nih.govpjps.pk These efforts aim to enhance its therapeutic efficacy and facilitate its potential clinical application.

Properties

Molecular Formula |

C41H32O27 |

|---|---|

Molecular Weight |

956.7 g/mol |

IUPAC Name |

2-[(4R,5S,7R,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |

InChI |

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33+,34+,41-/m0/s1 |

InChI Key |

YGVHOSGNOYKRIH-IFPULTQJSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Origin of Product |

United States |

Origin, Isolation, and Characterization Methodologies for Academic Research

Methodologies for Isolation and Purification in Research Settings

Chromatographic Techniques for Preparative Isolation

Counter-Current Chromatography Approaches

Counter-current chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), has emerged as an effective preparative technique for isolating hydrolyzable tannins like chebulinic acid from complex plant extracts wikipedia.orggoogle.comnih.gov. HSCCC offers advantages such as avoiding irreversible adsorption onto solid stationary phases, leading to higher recovery rates and purities.

One reported HSCCC method utilized a solvent system composed of n-hexane-ethyl acetate-methanol-water in a specific volume ratio. For instance, a ratio of 1:20:1:20 (v/v) allowed for the successful isolation of chebulinic acid nih.gov. In another study, different solvent system ratios were employed, yielding varying amounts of purified compounds. For example, using n-hexane/ethyl acetate/methanol (B129727)/water in a 1:8:0.5:4 (L/L) ratio yielded 13 mg of chebulinic acid from a crude extract google.com.

Table 1: HSCCC Isolation of Chebulinic Acid

| Solvent System Ratio (n-hexane:ethyl acetate:methanol:water) | Yield of Chebulinic Acid (mg) | Purity (%) | Reference |

| 1:20:1:20 (v/v) | 15.8 | 96.1 | nih.gov |

| 1:8:0.5:4 (L/L) | 13 | >95 | google.com |

| 1:7:0.5:3 (L/L) | 9.2 | >95 | google.com |

| 0.5:5:0.3:1 (L/L) | 3.3 | >95 | google.com |

Column Chromatography Methods (e.g., ODS Column)

Column chromatography, including methods utilizing Octadecylsilane (ODS) columns, is frequently employed for the purification of chebulinic acid pjps.pk. ODS columns, acting as a reversed-phase stationary phase, are effective in separating compounds based on their polarity. For instance, chebulinic acid has been successfully separated using an ODS column eluted with 35% methanol pjps.pk.

General column chromatography techniques using stationary phases like silica (B1680970) gel and alumina (B75360) are also utilized. In one study, after Soxhlet extraction, the extract was subjected to column chromatography, which improved the concentration of chebulinic acid from 8.8 mg/ml to 9.2 mg/ml, thereby enhancing its purity iosrjournals.org.

Optimization of Extraction Parameters for Research Yields

Optimizing extraction parameters is crucial for maximizing the yield of chebulinic acid for research purposes. Ethanol, particularly in concentrations such as 80% (v/v) or 30% (v/v), has been identified as an effective solvent for extracting chebulinic acid from Terminalia chebula ijirset.comgrin.comijpsr.com.

Soxhlet extraction is a common method, and its efficiency can be modeled. A mathematical model proposed for Soxhlet extraction of chebulinic acid describes the yield (Es) as a function of extraction time (t): Es = 73.33(1 - e⁻⁰.³⁴²³ᵗ) ijirset.com. This indicates that yield increases with extraction time, following an exponential decay pattern towards a maximum yield.

Enzyme-assisted extraction has also been explored as an eco-friendly and efficient method. Studies have optimized parameters for enzyme-assisted extraction, such as pH (4.5), cellulase (B1617823) concentration (2.5 mg/mL), incubation time (8 hours), incubation temperature (50 °C), and a solid:solvent ratio (1:8), to achieve increased yields of chebulinic acid ijpsr.com.

Table 2: Comparison of Chebulinic Acid Concentration Post-Extraction

| Extraction Method | Solvent | Chebulinic Acid Concentration (mg/ml) | Reference |

| Soxhlet Extraction | 80% Ethanol | 8.8 | iosrjournals.org |

| Column Chromatography | (Post-Soxhlet) | 9.2 | iosrjournals.org |

Response Surface Methodology (RSM) Applications

While direct applications of Response Surface Methodology (RSM) for chebulinic acid extraction are not extensively detailed in the provided snippets, the principle of optimizing extraction parameters using mathematical modeling is evident. The development of models, such as the one for Soxhlet extraction yield based on time ijirset.com, represents an approach to understanding and optimizing the extraction process. Further research may involve employing RSM to systematically investigate the interplay of multiple variables (e.g., solvent concentration, temperature, time, particle size) to achieve statistically optimized yields and purities of chebulinic acid.

Spectroscopic and Analytical Techniques for Structural Elucidation (Academic Context)

Confirming the identity and purity of isolated chebulinic acid relies on a suite of spectroscopic and analytical techniques. These methods are fundamental in academic research for verifying the molecular structure and quantifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the detailed structure of chebulinic acid nih.govpjps.pkfrontiersin.orgresearchgate.net. By analyzing the chemical shifts, coupling constants, and integration of signals, researchers can confirm the arrangement of atoms, functional groups, and stereochemistry. The NMR data for isolated chebulinic acid are typically compared with established literature values to confirm its identity pjps.pkresearchgate.net. NMR has also been used to determine the conformational aspects of the molecule, such as the chair conformation of the glucose unit researchgate.net.

Mass Spectrometry (MS/MS) for Compound Identification

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), plays a critical role in the identification and structural analysis of chebulinic acid nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov. MS provides information about the molecular weight of the compound through its mass-to-charge ratio (m/z). MS/MS techniques further aid in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions, which can reveal characteristic structural features and fragmentation pathways researchgate.net. Techniques like Ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS/MS) are employed for both separation and identification, confirming the presence and structure of chebulinic acid in complex mixtures frontiersin.orgnih.gov.

Other analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are routinely used to assess the purity of the isolated chebulinic acid google.compjps.pk. UV spectroscopy is also utilized in conjunction with chromatography for detection and quantification researchgate.net.

Compound List:

Chebulinic acid

Biosynthesis and Metabolic Transformations in Biological Systems

Proposed Biosynthetic Pathways of Chebulinic Acid

The biosynthesis of chebulinic acid is a multi-step process originating from primary metabolic pathways. Like other hydrolyzable tannins, its core structure is derived from glucose and phenolic acids, which are synthesized via the shikimate pathway. frontiersin.orgresearchgate.net

The proposed biosynthetic route begins with the production of its fundamental building blocks:

Gallic Acid Formation: The shikimate pathway, starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate, produces chorismate, a key intermediate. frontiersin.org One of the precursors to gallic acid is 3-dehydroshikimate, an intermediate in this pathway. wikipedia.org The enzyme shikimate dehydrogenase catalyzes the conversion of 3-dehydroshikimate, which can then be enolized and oxidized to form gallic acid. wikipedia.org

Glucose Core: A central D-glucose molecule serves as the scaffold upon which the phenolic groups are attached.

Assembly of Pentagalloylglucose (PGG): The initial steps involve the sequential esterification of a glucose molecule with five gallic acid units to form the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG). nih.govutu.fi This process begins with the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which acts as both the starter molecule and the acyl donor for subsequent galloylations. nih.gov

Formation of the Chebuloyl Moiety: Chebulinic acid is distinguished by a chebuloyl group linking the 2- and 4-positions of the glucose core. The exact biosynthetic origin of chebulic acid is not fully elucidated but is believed to be derived from the modification of a galloyl group or another shikimate pathway derivative.

Final Assembly: Starting from a galloylated glucose intermediate, likely PGG or a precursor, further enzymatic reactions are proposed to form the final chebulinic acid structure (1,3,6-tri-O-galloyl-2,4-O-chebuloyl-β-D-glucopyranoside). wikipedia.org This involves the formation of the chebuloyl group and its esterification to the glucose core, along with the specific arrangement of the three galloyl groups.

Enzymatic Steps in in planta Chebulinic Acid Formation

While the complete enzymatic cascade for chebulinic acid synthesis has not been fully characterized, the process relies on several key classes of enzymes identified from studies on related hydrolyzable tannins. nih.gov

Shikimate Pathway Enzymes: The initial production of gallic acid precursors is governed by the seven enzymes of the shikimate pathway, including DAHP synthase and shikimate dehydrogenase. frontiersin.orgscience.gov

Galloylation Enzymes: The esterification of the glucose core is catalyzed by a series of specific acyltransferases. Studies on gallotannin biosynthesis have identified enzymes that catalyze the transfer of galloyl groups from the energy-rich donor β-glucogallin to the glucose acceptor molecule in a highly position-specific manner. nih.gov It is hypothesized that similar galloyltransferases are responsible for attaching the galloyl groups at the C1, C3, and C6 positions of the glucose in chebulinic acid.

Oxidative Enzymes: The formation of the chebuloyl group likely involves oxidative enzymes that modify a precursor molecule. For ellagitannins, which are structurally related to chebulinic acid, laccase-like phenol (B47542) oxidases have been shown to catalyze the oxidative C-C coupling of adjacent galloyl groups on PGG. nih.govutu.fi It is plausible that similar oxidative enzymes are involved in tailoring the unique chebuloyl moiety.

The precise enzymes responsible for synthesizing the chebuloyl group and attaching it to the glucose scaffold remain an area for future research.

Biotransformation by Microbial Systems (e.g., Gut Microbiota)

When consumed, chebulinic acid, like many complex plant polyphenols, is not readily absorbed in the upper gastrointestinal tract. Instead, it travels to the colon, where it is extensively metabolized by the resident gut microbiota. mdpi.com This microbial biotransformation is crucial, as it converts the large parent molecule into smaller, more bioavailable, and often more bioactive compounds. mdpi.com

Studies investigating the metabolites of chebulic ellagitannins, including chebulinic acid, have confirmed that they undergo significant transformation by human gut microbes. mdpi.com This process involves the hydrolytic cleavage of ester bonds, releasing the constituent gallic acid, chebulic acid, and glucose moieties, which are then further metabolized.

The microbial breakdown of chebulinic acid and related ellagitannins leads to the formation of a class of bioactive compounds known as urolithins. mdpi.com Research has established for the first time that the microbial transformation of pure chebulic ellagitannins, such as chebulinic and chebulagic acids, results in the production of several urolithin derivatives. mdpi.com

These metabolites are considered to play a significant role in the health effects attributed to the consumption of ellagitannin-rich foods and herbs. mdpi.com

| Precursor Compound | Microbial System | Resulting Bioactive Metabolites |

| Chebulinic Acid | Human Gut Microbiota | Urolithin A, Urolithin B, Urolithin C, Urolithin D, Urolithin M5 |

Table 1: Bioactive metabolites identified from the microbial biotransformation of chebulinic acid. mdpi.com

In Vitro Studies on Enzyme Induction and Metabolism (e.g., Cytochrome P450)

Chebulinic acid's interaction with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, is critical for understanding its potential for drug-herb interactions. In vitro and in vivo studies using rat models have been conducted to explore the influence of chebulinic acid on the expression and activity of these vital enzymes. nih.govbenthamdirect.com

The findings from these preclinical pharmacokinetic studies reveal that chebulinic acid can significantly induce several CYP enzymes. After a 14-day period of administration in male SD rats, chebulinic acid was found to have a significant inducing effect on multiple CYP isoforms. nih.govbenthamdirect.comresearchgate.net This induction was observed at both the enzymatic activity level and the gene expression level, with results from in vivo studies correlating with in vitro data from rat liver microsomes. nih.govbenthamdirect.com

| CYP Enzyme Isoform | Effect Observed in Rat Models |

| CYP1A2 | Significant Induction |

| CYP2C11 | Significant Induction |

| CYP2D2 | Significant Induction |

| CYP2E1 | Significant Induction |

Table 2: Effects of Chebulinic Acid on the Induction of Rat Cytochrome P450 Enzymes. nih.govbenthamdirect.com

These results indicate that chebulinic acid has the potential to modulate the metabolism of other substances that are substrates for these enzymes, highlighting the importance of considering its metabolic effects in further research. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action in Vitro and Pre Clinical Models

Modulation of Cellular Proliferation and Apoptosis Pathways

Chebulinic acid has been shown to exert significant control over cell growth and survival by inducing programmed cell death (apoptosis) and inhibiting the proliferation of various cancer cell lines. nih.govresearchgate.net

Research has consistently demonstrated the pro-apoptotic capabilities of chebulinic acid across a spectrum of cancer cell lines. nih.govresearchgate.net In human myeloid leukemia cells, specifically HL-60 and NB4, chebulinic acid has been found to trigger apoptosis. nih.gov This induction of apoptosis is a critical mechanism in cancer therapy, as it promotes the self-destruction of malignant cells. frontiersin.org Studies have shown that chebulinic acid's pro-apoptotic effects are often more pronounced in cancerous cells compared to their normal counterparts, suggesting a degree of selectivity in its action. nih.gov

The process of apoptosis induction by chebulinic acid involves the activation of caspases, a family of proteases that are central to the execution of programmed cell death. nih.gov Activation of these enzymes leads to a cascade of events that dismantle the cell in a controlled manner. semanticscholar.org Furthermore, chebulinic acid has been observed to influence the expression of key regulatory proteins in the apoptotic process, such as those in the Bcl-2 family. Specifically, it can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. nveo.orgnih.gov

Table 1: Effect of Chebulinic Acid on Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Events Observed |

|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | Caspase activation, PARP cleavage, DNA fragmentation, chromatin condensation, changes in mitochondrial membrane permeability. nih.gov |

| NB4 | Acute Promyelocytic Leukemia | Caspase activation, PARP cleavage, DNA fragmentation, chromatin condensation, changes in mitochondrial membrane permeability. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Increased percentage of apoptotic cells. imrpress.com |

| Y79 | Retinoblastoma | Mitochondrial membrane depolarization, Cytochrome c release, caspase 3 activation, shift in BAX/Bcl2 ratio. nih.gov |

| HT-29 | Colon Adenocarcinoma | Growth inhibition. researchgate.net |

In addition to inducing apoptosis, chebulinic acid actively inhibits the proliferation of cancer cells. nih.govresearchgate.net This anti-proliferative effect has been documented in various cancer cell lines, including human breast cancer (MCF-7), osteosarcoma (HOS-1), and prostate cancer (PC-3). nih.gov The inhibition of cell growth is a crucial aspect of cancer treatment, preventing the uncontrolled division that characterizes tumor development. researchgate.net

The mechanisms underlying this inhibition are multifaceted. Chebulinic acid has been shown to cause a G1 phase arrest in the cell cycle of retinoblastoma cells, which is mediated by an increase in the expression of the CDK inhibitor p27. nih.gov By halting the cell cycle, chebulinic acid prevents cancer cells from progressing through the necessary stages for division. Furthermore, its ability to modulate signaling pathways that govern cell growth, such as the PI3K/AKT and MAPK/ERK pathways, contributes to its anti-proliferative activity. researchgate.net

Table 2: Anti-proliferative Activity of Chebulinic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | IC50 Value |

|---|---|---|---|

| HOS-1 | Osteosarcoma | Growth inhibition | 53.2 µM nih.gov |

| MCF-7 | Breast Cancer | Decreased cell viability, inhibited proliferation | Not specified nih.gov |

| S115 | Mouse Breast Cancer | Decreased cell viability, inhibited proliferation | Not specified nih.gov |

| PC-3 | Prostate Cancer | Decreased cell viability, inhibited proliferation | Not specified nih.gov |

| HT-29 | Colon Adenocarcinoma | Inhibition of cancer cell growth | 41.2% inhibition at 200µg/ml researchgate.net |

Chebulinic acid's influence on apoptosis and cell proliferation is intricately linked to its ability to modulate critical intracellular signaling pathways, notably the PI3K/AKT and MAPK/ERK pathways. These cascades are fundamental regulators of cell survival, growth, and differentiation, and their dysregulation is a common feature of cancer. nih.govnih.govnih.gov

The PI3K/AKT pathway is a key survival pathway that, when activated, promotes cell growth and inhibits apoptosis. researchgate.netfrontiersin.org Research suggests that the antitumor mechanism of chebulinic acid may be related to its modulation of this pathway. researchgate.net By interfering with PI3K/AKT signaling, chebulinic acid can diminish the survival signals that cancer cells rely on, thereby sensitizing them to apoptosis.

Similarly, the MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, influencing a wide array of cellular processes including proliferation. mdpi.commdpi.com Chebulinic acid-induced apoptosis in acute promyelocytic leukemia cells has been shown to involve the activation of extracellular signal-regulated kinases (ERK). nih.govsemanticscholar.org Inhibition of ERK with a specific inhibitor was found to mitigate the apoptotic effects of chebulinic acid, confirming the pathway's involvement. nih.govsemanticscholar.org Furthermore, studies have demonstrated that chebulinic acid can inhibit the phosphorylation of MAPKs, including ERK1/2, JNK, and p38, which is a key step in their activation. nih.gov In the context of inflammation, which is often linked to cancer, chebulinic acid and its related compounds have been shown to inhibit TNFα-induced phosphorylation of p38 and ERK. nih.gov

Hallmarks of apoptosis include the breakdown of the cell's genetic material, characterized by DNA fragmentation and chromatin condensation. mdpi.comresearchgate.net Chebulinic acid has been observed to induce these nuclear changes in apoptotic cells. nih.gov In studies with acute promyelocytic leukemia cells (HL-60 and NB4), treatment with chebulinic acid led to noticeable DNA fragmentation and chromatin condensation, classic signs of cells undergoing programmed cell death. nih.govsemanticscholar.org

The process of chromatin condensation makes the DNA inaccessible for transcription, and DNA fragmentation involves the cleavage of DNA into smaller pieces, both of which are critical steps in the orderly dismantling of an apoptotic cell. nih.govresearchgate.net The ability of chebulinic acid to instigate these events underscores its role as a potent inducer of apoptosis. Interestingly, research has also shown that chebulinic acid can have a dual role, either inhibiting or potentiating DNA strand breaks depending on the specific chemical environment, highlighting the complexity of its interactions with DNA. nih.gov

The mitochondria play a central role in the intrinsic pathway of apoptosis. nih.gov A key event in this pathway is the permeabilization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. nih.gov Chebulinic acid has been shown to directly impact mitochondrial function by inducing changes in mitochondrial membrane permeability. nih.govsemanticscholar.org

In acute myeloid leukemia cells, treatment with chebulinic acid resulted in altered mitochondrial membrane permeability. nih.gov This disruption of the mitochondrial membrane potential is a critical step that can trigger the apoptotic cascade. researchgate.net Studies on retinoblastoma cells have also demonstrated that chebulagic acid, a related compound, causes mitochondrial membrane depolarization. nih.gov This change in membrane potential can lead to the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome and the activation of downstream caspases, ultimately leading to cell death. nih.gov

Intervention with Inflammatory Mediators and Pathways

Beyond its effects on cancer cells, chebulinic acid exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response. nih.govnih.gov Chronic inflammation is a known driver of various diseases, and the ability to modulate this process is of therapeutic interest.

Chebulinic acid has been shown to impede pro-inflammatory mediators and their associated signaling pathways. nih.gov One of the primary mechanisms of its anti-inflammatory action is the inhibition of protein denaturation, a process that can trigger an inflammatory response. semanticscholar.orgresearchgate.netsciforum.netsciforum.net In in-vitro studies, chebulinic acid effectively reduced the denaturation of egg albumin, with an IC50 value comparable to the standard anti-inflammatory drug, diclofenac sodium. semanticscholar.orgresearchgate.netsciforum.netsciforum.net

Furthermore, chebulinic acid can suppress the production of key inflammatory molecules. In lipopolysaccharide (LPS)-stimulated macrophages, chebulinic acid and related compounds efficiently reduced the production of nitric oxide (NO), a potent inflammatory mediator. researchgate.net This was accompanied by a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are central to the inflammatory process. researchgate.net The anti-inflammatory effects of chebulinic acid are also linked to its ability to suppress the NF-κB signaling pathway, a master regulator of inflammation. researchgate.netnih.gov By down-regulating the phosphorylation of NF-κB and its inhibitor, IκBα, chebulinic acid can attenuate the inflammatory response in cells. researchgate.net

Table 3: Anti-inflammatory Activity of Chebulinic Acid

| Mechanism of Action | Model System | Key Findings |

|---|---|---|

| Inhibition of Protein Denaturation | In vitro (Egg Albumin) | Efficiently reduced protein denaturation with an IC50 of 43.92 µg/ml. researchgate.netsciforum.net |

| Reduction of Nitric Oxide (NO) Production | LPS-stimulated Macrophages | Reduced NO production with an IC50 of 53.4 µM. researchgate.net |

| Inhibition of iNOS and COX-2 Expression | LPS-stimulated Macrophages | Decreased protein expression of iNOS (54-69%) and COX-2 (33-37%) at 50 µM. researchgate.net |

| Suppression of NF-κB Signaling | Primary Osteoblast Cells | Down-regulated the phosphorylation of NFκB and IκBα. researchgate.net |

Impeding Pro-inflammatory Cytokines and Signaling

Chebulinic acid has demonstrated notable anti-inflammatory properties by intervening in the production of pro-inflammatory cytokines and modulating key signaling pathways. Research has shown that chebulinic acid can attenuate inflammatory responses by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by down-regulating the phosphorylation of both NF-κB and its inhibitory protein, IκBα. researchgate.net

In studies investigating tumor necrosis factor-alpha (TNF-α) induced inflammation in retinal capillary endothelial cells, chebulinic acid was found to inhibit the expression of several pro-inflammatory and pro-angiogenic mediators. This inhibitory action was associated with the suppression of p38 and extracellular signal-regulated kinase (ERK) phosphorylation, further highlighting its role in modulating inflammatory signaling cascades.

Table 1: Effect of Chebulinic Acid on Pro-inflammatory Cytokine Expression

| Cytokine | Model System | Effect of Chebulinic Acid |

| Interleukin-6 (IL-6) | TNF-α-induced retinal endothelial cells | Inhibition of expression |

| Interleukin-8 (IL-8) | TNF-α-induced retinal endothelial cells | Inhibition of expression |

| Monocyte Chemoattractant Protein-1 (MCP-1) | TNF-α-induced retinal endothelial cells | Inhibition of expression |

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. While related compounds found in Terminalia chebula, such as chebulagic acid, have been identified as potent dual inhibitors of both COX-1 and COX-2 enzymes nih.govmedchemexpress.comresearchgate.net, there is currently a lack of direct scientific evidence from in vitro and pre-clinical studies specifically demonstrating the inhibitory activity of chebulinic acid on COX enzymes.

Inhibition of Lipoxygenase (LOX) Pathways

Similar to the COX enzymes, the lipoxygenase (LOX) pathways, particularly the 5-LOX pathway, are crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Extensive research has highlighted the inhibitory effects of chebulagic acid on the 5-LOX pathway. nih.govresearchgate.net However, at present, there are no direct research findings available that specifically detail the inhibitory action of chebulinic acid on LOX pathways.

Modulation of Oxidative Stress Responses

Chebulinic acid exhibits significant antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the enhancement of the endogenous antioxidant defense systems.

Scavenging of Free Radicals

One of the primary antioxidant mechanisms of chebulinic acid is its ability to directly scavenge free radicals. In vitro assays have consistently demonstrated its potent radical scavenging activity. For instance, in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, chebulinic acid exhibited the highest activity among several compounds isolated from Terminalia chebula. semanticscholar.orgresearchgate.net This high scavenging capacity is attributed to the presence of numerous hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. semanticscholar.org

Table 2: Radical Scavenging Activity of Chebulinic Acid

| Assay | Finding |

| DPPH Radical Scavenging | Chebulinic acid showed the highest activity among tested compounds from Terminalia chebula. semanticscholar.orgresearchgate.net |

| Autoxidation of Methyl Linoleate (B1235992) | Exhibited moderate antioxidant activity. semanticscholar.org |

Enhancement of Antioxidant Enzyme Activity (e.g., SOD)

Beyond direct radical scavenging, chebulinic acid has been shown to bolster the body's own antioxidant defenses by enhancing the activity of crucial antioxidant enzymes. In a pre-clinical model of carbon tetrachloride (CCl4)-induced liver injury in mice, treatment with chebulinic acid led to a significant enhancement of superoxide dismutase (SOD) activity. nih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby playing a vital role in protecting cells from oxidative damage.

Regulation of Nrf2/HO-1 Signaling Pathway

A key mechanism through which chebulinic acid modulates cellular resistance to oxidative stress is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In studies using L-02 hepatocytes, pretreatment with chebulinic acid was found to enhance the expression of HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1) through the MAPK/Nrf2 signaling pathway. nih.gov Furthermore, in a mouse model of CCl4-induced liver injury, the hepatoprotective effects of chebulinic acid were associated with the activation of the Nrf2/HO-1 signaling pathway. nih.gov This activation leads to an increased production of antioxidant enzymes, thereby fortifying the cellular defense against oxidative insults.

Mechanisms of Antimicrobial Interference (In Vitro)

Chebulinic acid demonstrates a range of antimicrobial activities by interfering with essential bacterial functions at a molecular and cellular level. In vitro and preclinical models have elucidated several key mechanisms through which this compound exerts its effects against various pathogens.

Inhibition of Bacterial Growth and Structural Damage

Chebulinic acid has been shown to effectively inhibit the growth of certain bacteria and cause significant damage to their cellular structure. nih.govfrontiersin.orgnih.govresearchgate.net Studies on Helicobacter pylori (HP) have demonstrated that chebulinic acid can impede bacterial proliferation. nih.govfrontiersin.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays suggest that chebulinic acid may have a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria. nih.gov For instance, against various H. pylori strains, the MIC was observed to be between 16 and 64 µg/mL, while the MBC was found to be greater than 256 µg/mL, indicating a significant difference between the concentration needed to inhibit growth and the concentration needed to kill the bacteria. nih.gov

| HP Strain | MIC of Chebulinic acid (µg/mL) | MBC of Chebulinic acid (µg/mL) |

| ATCC 700392 | 32 | >256 |

| ATCC 43504 | 32 | - |

| CS01 | 64 | - |

| QYZ003 | 16 | - |

| QYZ004 | 32 | >256 |

| Data sourced from in vitro studies on Helicobacter pylori. nih.gov |

Furthermore, electron microscopy has revealed that exposure to chebulinic acid leads to substantial structural harm to bacteria. nih.govfrontiersin.org In studies involving H. pylori, treatment with chebulinic acid resulted in damaged bacterial surfaces, significant disruption of the bacterial structure, and even bacterial rupture. nih.govfrontiersin.org As a type of hydrolysable tannin, chebulinic acid is thought to contribute to this damage by binding to bacterial cell wall proteins and peptidoglycan layers. medicaljournalshouse.com This interaction compromises the cell wall's integrity, leading to increased permeability, leakage of cellular contents, and eventual cell lysis. medicaljournalshouse.com

Interference with Bacterial Virulence Factors

A crucial aspect of chebulinic acid's antimicrobial action is its ability to interfere with bacterial virulence factors, which are molecules produced by bacteria that enable them to infect a host and cause disease.

Chebulinic acid has been found to target specific virulence proteins. A key example is its interaction with the Cytotoxin-associated gene A (CagA) protein of H. pylori, a major virulence factor linked to the development of gastric diseases. nih.govfrontiersin.org Studies have shown that chebulinic acid can significantly suppress the expression of the CagA protein. nih.govfrontiersin.orgnih.govresearchgate.net Molecular docking analyses have further elucidated this interaction, predicting a strong binding affinity between chebulinic acid and the CagA protein. nih.govnih.govresearchgate.netresearchgate.net This suggests that chebulinic acid may directly target and bind to CagA, thereby inhibiting its function and reducing the bacterium's pathogenic potential. nih.govfrontiersin.org

| Molecule | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Chebulinic acid | CagA | -9.7 |

| Predicted binding affinity from molecular docking analysis. nih.govresearchgate.netresearchgate.net |

The initial step in many bacterial infections is the adhesion of the pathogen to host cells. nih.gov Chebulinic acid has been identified as an anti-adhesive agent that can disrupt this critical process. nih.govfrontiersin.orgnih.gov Research has shown that chebulinic acid can notably suppress the adhesion of H. pylori to gastric epithelial cells in vitro. frontiersin.org The proposed mechanisms for this anti-adhesive effect are multifaceted and may include competitive binding to bacterial receptors, altering the bacterial cell surface structure, or disrupting bacterial signaling pathways involved in adhesion. nih.govfrontiersin.org By preventing bacteria from attaching to host cells, chebulinic acid can inhibit colonization and the subsequent establishment of infection. nih.govfrontiersin.orgnih.gov

While tannins like chebulinic acid are known to interact with and damage the peptidoglycan layer of bacterial cell walls, specific research on the direct inhibition of peptidoglycan-hydrolyzing enzymes, such as Murein Peptidoglycan (Mpg), by chebulinic acid is not extensively detailed in the available literature. The damage caused to the peptidoglycan layer is generally attributed to the binding of tannins to cell wall proteins and the peptidoglycan itself, leading to a loss of structural integrity. medicaljournalshouse.com The absence of amidated meso-diaminopimelic acid in the peptidoglycan of certain mutants can lead to a lethal deregulation of peptidoglycan hydrolysis, which can be inhibited by increased levels of Mg2+. nih.gov This suggests a potential mechanism for controlling peptidoglycan hydrolysis, though direct inhibition by chebulinic acid has not been explicitly demonstrated.

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a prime target for antibacterial agents. nih.govmdpi.comnih.gov Computational studies have identified chebulinic acid as a potent inhibitor of the DNA gyrase in Mycobacterium tuberculosis. nih.gov High-throughput virtual screening and molecular dynamics simulations suggest that chebulinic acid binds stably to the DNA gyrase A (GyrA) subunit. nih.gov This binding is proposed to inhibit the enzyme's function through two primary mechanisms:

Displacement of the catalytic tyrosine residue (Tyr129) away from its target DNA-phosphate molecule. nih.gov

Steric hindrance that blocks the DNA strand from binding to the enzyme's active site. nih.gov

The combined effect of these actions would lead to a loss of the enzyme's cleavage and religation activity, ultimately having a bactericidal effect on the pathogen. nih.gov

Antifungal and Antiviral Mechanisms (In Vitro Studies)

Chebulinic acid has demonstrated notable antifungal and antiviral properties in various in vitro studies. Its mechanisms of action are multifaceted, primarily involving the disruption of crucial pathogen processes such as host cell adhesion and viral replication.

Antifungal Mechanisms: In vitro research has identified chebulinic acid as a potential antifungal agent, particularly against Candida species. Studies suggest its efficacy stems from its ability to interfere with key proteins involved in fungal adhesion, a critical step for infection. For instance, chebulinic acid has been shown to target Agglutinin-Like Sequence Protein 3 (ALS3) in Candida albicans. Another identified mechanism involves its binding to the CgMed15a KIX domain in Candida glabrata, highlighting its potential to disrupt fungal protein interactions.

Antiviral Mechanisms: The antiviral activity of chebulinic acid has been observed against several viruses, with mechanisms primarily centered on inhibiting the initial stages of viral entry into host cells and later stages of viral release.

Inhibition of Viral Entry: For enveloped viruses like Herpes Simplex Virus-2 (HSV-2) and Dengue virus (DENV-2), chebulinic acid appears to prevent the virus from attaching to host cells. Computational and in vitro studies suggest that it binds to viral surface glycoproteins. nih.gov In the case of DENV-2, chebulinic acid demonstrated binding at multiple sites on the envelope protein, including the glycosaminoglycan (GAG) binding site, which is crucial for host attachment and fusion. cdnsciencepub.comnveo.org This action effectively blocks the virus from entering the host cell. cdnsciencepub.comnveo.org A co-treatment of 8 µM of chebulinic acid with DENV-2 resulted in a significant 2-log decrease in the virus titer after 120 hours post-infection. cdnsciencepub.comnveo.org However, this inhibitory effect was not observed against Chikungunya virus (CHIKV). cdnsciencepub.comnveo.org

Inhibition of Viral Release: In studies with Influenza A virus (IAV), chebulinic acid was identified as a novel inhibitor of viral replication. nih.gov Its mechanism does not target the early stages of viral entry or RNA replication but instead specifically blocks the release of new virus particles from the infected host cell by inhibiting the activity of the viral neuraminidase (NA) enzyme. nih.gov

| Virus | Proposed Mechanism of Action | Research Findings |

| Dengue virus (DENV-2) | Inhibition of viral entry by binding to envelope glycoproteins, blocking host attachment and fusion. cdnsciencepub.comnveo.org | Co-treatment with 8 µM chebulinic acid caused a 2-log decrease in virus titer. cdnsciencepub.com |

| Herpes Simplex Virus-2 (HSV-2) | Inhibition of viral attachment to host cells, likely via interaction with viral surface glycoproteins. nih.gov | Docking studies showed good hydrogen bond interactions with a docking energy of -9.3 kcal/mol. nih.gov |

| Influenza A virus (IAV) | Inhibition of viral neuraminidase (NA) activity, which blocks the release of progeny virus from host cells. nih.gov | Showed potent anti-IAV activity, with over 90% inhibition at a concentration of 12.5 μM. nih.gov |

Other Mechanistic Insights (In Vitro)

Inhibition of H+/K+-ATPase Activity

Chebulinic acid has been shown to directly inhibit the proton pump, H+/K+-ATPase, in vitro. nih.govaacrjournals.orgtexilajournal.com This enzyme is responsible for the final step in gastric acid secretion. The inhibitory action of chebulinic acid confirms its anti-secretory properties. nih.govnih.gov In one study, chebulinic acid demonstrated significant inhibition of H+/K+-ATPase activity with a half-maximal inhibitory concentration (IC50) of 65.01 µg/ml. nih.govnih.gov This was compared to the standard proton pump inhibitor, omeprazole, which had an IC50 value of 30.24 µg/ml under the same conditions. nih.gov

| Compound | Target Enzyme | IC50 Value (in vitro) |

| Chebulinic acid | H+/K+-ATPase | 65.01 µg/ml nih.govnih.gov |

| Omeprazole (Reference) | H+/K+-ATPase | 30.24 µg/ml nih.gov |

Modulation of Angiogenesis-Related Factors (e.g., VEGF-A inhibition)

In vitro and ex vivo studies have demonstrated that chebulinic acid is a natural inhibitor of angiogenesis, particularly the pathways mediated by Vascular Endothelial Growth Factor-A (VEGF-A). sigmaaldrich.com Angiogenesis is the formation of new blood vessels, a process that is critical in certain pathological conditions.

The anti-angiogenic mechanism of chebulinic acid involves the direct suppression of VEGF-A's effects on endothelial cells. Research indicates that chebulinic acid can significantly and specifically inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGF receptor-2 (VEGFR-2). sigmaaldrich.com This action blocks the downstream signaling cascade that VEGF-A initiates.

Further studies have shown that in retinal capillary endothelial cells, chebulinic acid inhibits pro-angiogenic changes induced by Tumor Necrosis Factor-α (TNF-α). This includes the characteristic inhibition of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling during angiogenesis, as well as the inhibition of endothelial cell proliferation, migration, and tube formation. These effects are mediated through the inhibition of p38, ERK, and NFκB phosphorylation, crucial signaling pathways involved in inflammation and angiogenesis.

Structural Modifications and Derivatization Research

Design and Synthesis of Chebulinic Acid Analogs

The design and synthesis of novel analogs of complex natural products like chebulinic acid are pivotal for developing new therapeutic agents. However, a review of the current scientific literature indicates that research specifically detailing the design and total synthesis of a wide array of chebulinic acid analogs is not extensively documented. The focus has predominantly been on the isolation of chebulinic acid and its naturally occurring derivatives from various plant sources, such as Terminalia chebula. While the biological activities of chebulinic acid have been widely reported, the synthesis of novel analogs to explore enhanced or new pharmacological properties appears to be a developing area of research.

Future research in this area could involve the targeted modification of key functional groups on the chebulinic acid scaffold, such as the galloyl moieties or the chebuloyl group, to investigate their influence on activity and specificity.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity at a mechanistic level. For chebulinic acid, while its potent antioxidant and anticancer activities are recognized, detailed SAR studies based on a series of synthetic analogs are limited in the published literature.

General observations from studies on related hydrolyzable tannins suggest that the number and position of phenolic hydroxyl groups on the galloyl moieties are critical for antioxidant activity. These groups act as hydrogen donors to scavenge free radicals. The complex stereochemistry of the chebuloyl and glucose core is also believed to play a significant role in the molecule's ability to bind to biological targets.

Mechanistic insights into the anticancer properties of chebulinic acid suggest its involvement in modulating signaling pathways such as PI3K/AKT and MAPK/ERK. However, a comprehensive understanding of which structural features of the molecule are essential for these interactions is yet to be fully elucidated through systematic SAR studies of synthetic analogs. The development of such studies would be invaluable for the rational design of more potent and selective therapeutic agents based on the chebulinic acid scaffold.

Investigation of Hydrolyzed Derivatives and Their Activities

Research has demonstrated that the antioxidant activity of these derivatives can vary significantly from that of the parent compound, chebulinic acid, depending on the assay used. For instance, in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, chebulinic acid, with its numerous hydroxyl groups, exhibits the highest activity. researchgate.netsemanticscholar.org This is attributed to the high capacity of the galloyl groups to donate hydrogen atoms to neutralize free radicals. semanticscholar.org

Conversely, in a lipid-based antioxidant assay, such as the inhibition of methyl linoleate (B1235992) autoxidation, the thrice-hydrolyzed derivative, 2,4-chebuloyl-β-D-glucopyranoside, along with gallic acid and ethyl gallate, demonstrated strong antioxidant activity, while chebulinic acid itself was only moderately active. researchgate.netsemanticscholar.org This suggests that in a lipophilic environment, the presence of the bulky galloyl groups may hinder the molecule's ability to interact with and neutralize lipid peroxyl radicals, or that the smaller, more accessible hydrolyzed derivatives are more effective in this context.

These findings underscore the importance of the different structural components of chebulinic acid for its diverse biological activities. The galloyl groups are major contributors to its radical scavenging capacity, while the core structure and its hydrolyzed forms may be more effective in other antioxidant mechanisms.

Below is a data table summarizing the in vitro antioxidant activities of chebulinic acid and its related derivatives.

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Inhibition of Methyl Linoleate Autoxidation (%) |

|---|---|---|

| Chebulinic acid | 4.5 ± 0.1 | 50 ± 1 |

| 2,4-chebuloyl-β-D-glucopyranoside | 15 ± 1 | 96 ± 0 |

| Ellagic acid | 8.8 ± 0.4 | 41 ± 1 |

| Gallic acid | 5.5 ± 0.2 | 97 ± 0 |

| Ethyl gallate | 6.2 ± 0.1 | 98 ± 0 |

| Luteolin | 5.5 ± 0.1 | 98 ± 0 |

Advanced Analytical and Computational Methodologies in Chebulinic Acid Research

High-Resolution Separation and Quantification Techniques

The precise determination of chebulinic acid in complex biological and natural product matrices requires sophisticated separation and quantification techniques. These methods are essential for both research and quality assurance purposes.

Quantitative Estimation in Complex Matrices (e.g., Plant Extracts, Research Samples)

Several chromatographic techniques have been established for the quantitative estimation of chebulinic acid, often alongside other related compounds, in complex matrices such as plant extracts and herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), often coupled with Photodiode Array (PDA) or Mass Spectrometry (MS) detectors, are commonly employed.

HPTLC: A simple, rapid, and reliable HPTLC method has been developed for the simultaneous estimation of chebulagic acid and chebulinic acid in polyherbal formulations. This method utilizes a solvent system of Ethyl Acetate: Toluene: Formic Acid: Methanol (B129727) (6:1:1:2% v/v) and detection at λ=254nm, achieving good linear correlation with R² values of 0.998 for chebulagic acid and 0.9991 for chebulinic acid in the concentration range of 420-500 ng/spot sphinxsai.comresearchgate.net.

HPLC: HPLC methods, often employing RP-18 columns with gradient elution systems (e.g., acetonitrile (B52724) and 0.05% trifluoroacetic acid–water), are widely used for the simultaneous identification and quantification of chebulinic acid along with other tannin-related compounds like gallic acid, corilagin, chebulagic acid, and ellagic acid oup.comresearchgate.netscispace.comnih.gov. These methods have demonstrated good linearity (r² > 0.992) and sensitivity, with Limit of Detection (LOD) values as low as 0.5 μg/mL for related compounds and 1.0 μg/mL for chebulinic acid, and Limit of Quantification (LOQ) values of 1.0 μg/mL and 2.5 μg/mL, respectively oup.comresearchgate.netnih.gov.

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for quantifying chebulinic acid in complex biological samples, such as rat plasma. Methods have been developed using mobile phases of water with 0.1% formic acid and acetonitrile, with specific elution programs and flow rates sci-hub.senih.govnih.gov. These methods allow for the detection of chebulinic acid at low ng/mL levels, with reported LLOQs of 17.0 ng/mL nih.gov.

Data Table 1: HPLC and UPLC Parameters for Chebulinic Acid Quantification

| Technique | Column Type | Mobile Phase Composition | Detection Wavelength/Mode | Linearity (R²) | LOD (μg/mL) | LOQ (μg/mL) | Reference |

| HPTLC | Silica (B1680970) gel 60 F254 | Ethyl Acetate: Toluene: Formic Acid: Methanol (6:1:1:2% v/v) | λ=254nm | 0.9991 | N/A | N/A | sphinxsai.comresearchgate.net |

| HPLC | RP-18 (5 µm) | Acetonitrile & 0.05% TFA-water (gradient) | PDA | > 0.992 | 0.5 - 1.0 | 1.0 - 2.5 | oup.comresearchgate.netnih.gov |

| UPLC-MS/MS | BEH Shield RP-C18 | Water (0.1% formic acid) & Acetonitrile (gradient) | MS/MS | > 0.991 | N/A | 0.2 - 17.0 | sci-hub.senih.govnih.gov |

Note: LOD and LOQ values are specific to chebulinic acid where reported, or representative for the group of analytes studied.

Method Validation in Academic Context (e.g., ICH Guidelines)

Method validation is a critical step in ensuring the reliability and reproducibility of analytical procedures. In academic research and pharmaceutical quality control, validation is typically performed according to guidelines set by organizations such as the International Council for Harmonisation (ICH). For chebulinic acid analysis, validation parameters commonly assessed include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix sphinxsai.comnih.goveuropa.eu. This is often demonstrated by comparing chromatograms of blank samples, standard mixtures, and actual sample extracts.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and linearity is assessed by correlation coefficients (R²), which are typically required to be greater than 0.99 sphinxsai.comresearchgate.netoup.comresearchgate.netnih.govsci-hub.senih.govnih.govnih.govnih.govfigshare.comresearchgate.netresearchgate.net. Concentration ranges for linearity have been reported from 420-500 ng/spot for HPTLC sphinxsai.comresearchgate.net to μg/mL or ng/mL levels for HPLC and UPLC-MS/MS oup.comresearchgate.netnih.govsci-hub.senih.govnih.gov.

Accuracy: Assessed through recovery studies, where known amounts of the analyte are added to the sample matrix. Percentage recovery values typically fall within the acceptable range of 95-105% sphinxsai.comoup.comsci-hub.senih.govnih.govnih.gov. For example, recovery studies for chebulinic acid have shown values such as 99.46±0.66 to 100.79±1.00% sphinxsai.com.

Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative Standard Deviation (RSD) values are used to assess precision. For intra-day precision, RSD values are often reported to be less than 2% sphinxsai.com, and for inter-day precision, values generally remain below 10% sci-hub.senih.govnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For chebulinic acid, LOD values can be as low as 0.5 μg/mL and LOQ values as low as 1.0 μg/mL when analyzed by HPLC oup.comresearchgate.netnih.gov. UPLC-MS/MS methods achieve much lower LODs and LOQs, in the ng/mL range sci-hub.senih.govnih.gov.

Stability: Assessed to ensure the analyte remains stable under various storage and analytical conditions nih.govnih.gov.

Data Table 2: Method Validation Parameters for Chebulinic Acid Analysis (Representative Values)

| Validation Parameter | Typical Requirement/Finding | Reference |

| Specificity | Ability to measure analyte accurately in presence of matrix components. | sphinxsai.comnih.gov |

| Linearity | R² > 0.992 over specified concentration ranges (e.g., 420-500 ng/spot or μg/mL levels). | sphinxsai.comoup.comnih.gov |

| Accuracy (Recovery) | 95-105% (e.g., 99.46±0.66% to 100.79±1.00%). | sphinxsai.comnih.gov |

| Precision (RSD) | Intra-day: < 2%; Inter-day: < 10%. | sphinxsai.comnih.gov |

| LOD | As low as 0.5 μg/mL (HPLC), ng/mL (UPLC-MS/MS). | oup.comnih.gov |

| LOQ | As low as 1.0 μg/mL (HPLC), ng/mL (UPLC-MS/MS). | oup.comnih.gov |

In Silico Approaches and Molecular Modeling

Computational methods provide powerful tools for predicting and understanding the behavior of chebulinic acid at the molecular level, aiding in drug discovery and understanding its mechanism of action.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand (chebulinic acid) to a target protein or enzyme. This process helps identify potential biological targets and understand the molecular basis of chebulinic acid's activity. Studies utilize docking software to simulate the interaction of chebulinic acid with various protein targets, assessing binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) sphinxsai.comnih.govsci-hub.seeuropa.euresearchgate.net. While specific targets for chebulinic acid are not detailed in the provided search results, the methodology involves preparing the 3D structure of chebulinic acid and the target protein, followed by docking simulations to identify favorable binding poses.

Conformational Analysis Studies

The three-dimensional structure and preferred spatial arrangements, or conformations, of chebulinic acid are critical for understanding its molecular behavior, interactions, and potential biological activities. Advanced computational chemistry techniques, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have been employed to elucidate these conformational aspects mdpi.commdpi.comorcid.orgresearchgate.netchemrxiv.org. These studies provide detailed insights into the energy landscape of the molecule and the stability of different structural forms.

Research has focused on optimizing the molecular geometry of chebulinic acid using computational methods. For instance, calculations performed at the B3LYP-D3(BJ)/6-31G and B3LYP-D3(BJ)/6-311+G(d,p) levels of theory have been instrumental in determining its stable conformations mdpi.comdntb.gov.ua. These studies have revealed that chebulinic acid typically adopts a skew-boat conformation mdpi.comdntb.gov.uaresearchgate.net. This conformation is characterized by a specific arrangement of its atoms in space, which differs significantly from other possible orientations.

In comparative analyses, chebulinic acid's conformation has been contrasted with that of related compounds, such as chebulagic acid. While chebulinic acid favors a skew-boat conformation, chebulagic acid has been found to adopt a more stable chair conformation mdpi.comdntb.gov.uaresearchgate.net. The energetic difference between these conformations is substantial; the formation of chebulagic acid's chair conformation requires approximately 762.1729 kcal/mol more molecular energy compared to the stable skew-boat conformation of chebulinic acid mdpi.comdntb.gov.uaresearchgate.net. This energy gap suggests that the skew-boat conformation of chebulinic acid is energetically more favorable mdpi.comresearchgate.net. The single-point energy calculated for chebulinic acid under these computational conditions was reported as -3614.0350 hartree mdpi.com.

Further investigations using molecular dynamics (MD) simulations have assessed the dynamic stability of chebulinic acid when interacting with biological targets. For example, in studies simulating the interaction of chebulinic acid with proteins like Keap1, MD simulations indicated that the complex exhibited relatively small deviations in its root-mean-square deviation (RMSD) values, typically ranging from 1 to 1.5 Å over 100 ns mdpi.com. These low deviations suggest a high degree of conformational stability for chebulinic acid within the protein-ligand complex, supporting its robust interaction profile mdpi.com.

Stereochemical analysis, often derived from NMR spectroscopy and supported by DFT calculations, has also contributed to understanding the molecule's structure. The absolute stereochemistry of the chiral centers within the chebuloyl moiety of chebulinic acid has been determined, with specific configurations assigned, such as 2″S, 3″S, 4″S researchgate.netumich.edu. While the glucose unit within chebulinic acid adopts a well-defined chair conformation (1C4), the flexibility and potential for various skew conformers in related derivatives highlight the complex conformational behavior of these ellagitannins chemrxiv.orgumich.eduresearchgate.net.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets

Current research has successfully identified a few key molecular targets of chebulinic acid. For instance, in the context of its anti-adipogenic effects, it has been shown to be an inhibitor of protein phosphatase-1 catalytic subunit beta (PPP1CB) with a half-maximal inhibitory concentration (IC50) of 300 nM. mdpi.comnih.gov In its role as an anti-infective agent against Helicobacter pylori, chebulinic acid is known to suppress the expression of the Cytotoxin-associated gene A (Cag A) protein, a critical virulence factor. nih.govfrontiersin.orgnih.gov Molecular docking studies predicted a strong binding affinity of -9.7 kcal/mol between chebulinic acid and the Cag A protein. nih.govnih.govresearchgate.net Furthermore, biophysical studies have characterized its interaction with major transport proteins, human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). tandfonline.com

Despite these advances, a comprehensive map of its molecular interactome is missing. Future research must prioritize the discovery of novel direct and indirect protein targets to fully understand its pleiotropic effects. A promising, yet unexplored, avenue is the use of in silico target prediction tools. researchgate.netbiorxiv.org Computational approaches that integrate chemogenomic data and clustering analysis can generate hypotheses about the function of chebulinic acid by comparing its structural features to vast libraries of compounds with known targets. biorxiv.org Such methods have been successfully used to identify potential protein targets for other natural compounds like Rosmarinic acid in dental pathogens. jchr.org Identifying these new targets is crucial for explaining the compound's broad bioactivity and for discovering new therapeutic indications.

| Target Protein | Context of Activity | Method of Identification | Finding |

| PPP1CB | Anti-adipogenesis | In vitro inhibition assay | IC50 = 300 nM |

| Cag A | Anti-Helicobacter pylori | Western Blot & Molecular Docking | Suppression of expression; Predicted binding affinity of -9.7 kcal/mol |

| HSA / AGP | Plasma Transport | Spectroscopy & Computational Methods | Strong binding affinity, inducing conformational changes |

Investigation of Post-Translational Modifications Induced by Chebulinic Acid

Post-translational modifications (PTMs) are covalent alterations to proteins that dynamically regulate their function, localization, and stability. researchgate.net PTMs like phosphorylation, acetylation, and ubiquitination are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. To date, there is a significant knowledge gap regarding the effect of chebulinic acid on the PTM landscape of cells.

Given that chebulinic acid influences pathways heavily regulated by PTMs, investigating its impact on the "PTM-ome" is a critical and entirely unexplored research direction. For example, the stability and function of microtubules, which are crucial for cell division and intracellular transport, are regulated by the PTMs of tubulin, such as acetylation and detyrosination. nih.govmdpi.com Future studies should employ advanced proteomics techniques, such as mass spectrometry-based global profiling of the phosphoproteome or acetylome, to analyze changes in cellular PTMs following treatment with chebulinic acid. This approach could reveal novel mechanisms of action, such as the modulation of key signaling kinases or epigenetic regulators, providing a deeper understanding of how the compound exerts its therapeutic effects.

Development of Advanced in vitro Co-culture Models for Mechanistic Studies

Initial mechanistic studies of chebulinic acid have utilized standard in vitro models. For example, its anti-adhesive properties against H. pylori were demonstrated using a co-culture of the bacteria with a single line of gastric epithelial cells (GES-1). nih.gov While informative, these monoculture or simple co-culture systems lack the cellular complexity of human tissues and cannot fully recapitulate the intricate cell-cell and cell-matrix interactions that occur in vivo.

The next frontier in mechanistic research involves the development and application of advanced, three-dimensional (3D) co-culture models. These systems, which can incorporate multiple cell types such as epithelial cells, immune cells (e.g., macrophages), and stromal cells (e.g., fibroblasts) within a 3D scaffold, offer a more physiologically relevant environment. Such models would be invaluable for studying the effects of chebulinic acid on complex biological processes like chronic inflammation, immune evasion in cancer, or host-pathogen interactions. By mimicking the tissue microenvironment more accurately, these advanced co-culture systems can provide deeper insights into the compound's mechanism of action and its effects on intercellular communication.

Exploration of Chebulinic Acid in Systems Biology Approaches

Systems biology offers a holistic approach to understanding complex biological systems by integrating large-scale quantitative data from multiple 'omic' levels. Currently, data on the global cellular response to chebulinic acid is limited. Some studies have touched upon its effects on the expression of specific genes and proteins, such as the downregulation of key adipogenic transcription factors (PPARγ, C/EBPα) at both the mRNA and protein levels. mdpi.com Another study investigated its influence on the gene expression of cytochrome P450 enzymes in the liver. nih.gov

A comprehensive systems biology investigation remains a key future direction. This would involve treating relevant cell models or animal tissues with chebulinic acid and subsequently performing integrated transcriptomic, proteomic, and metabolomic analyses. mdpi.com By mapping the global changes in gene transcripts, proteins, and metabolites, researchers can construct network models to identify the key pathways and biological processes perturbed by the compound. This unbiased, discovery-driven approach can generate novel hypotheses about its mechanism of action, identify potential biomarkers of response, and reveal previously unknown connections between its molecular targets.

Application of Artificial Intelligence and Machine Learning in Chebulinic Acid Research

Conclusion

Synthesis of Key Academic Findings

Chebulinic acid, a prominent ellagitannin found in plants such as Terminalia chebula, has been the subject of extensive academic research, revealing a wide spectrum of pharmacological activities. acs.orgresearchgate.netwikipedia.org A significant body of work has established its potential as an anticancer agent. nih.gov Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including human colorectal carcinoma, leukemia K562, and colon adenocarcinoma HT-29 cells. nih.govresearchgate.netijpp.org.in The antineoplastic properties of chebulinic acid are attributed to its ability to induce apoptosis and inhibit cell migration, with underlying mechanisms linked to the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK. nih.gov

Beyond its anticancer potential, chebulinic acid is recognized for its potent antioxidant and anti-inflammatory effects. nih.govpjps.pk It is considered to have the highest antioxidative activity among the constituents of Triphala, a traditional herbal formulation. nih.gov Research has shown it effectively scavenges free radicals and can attenuate oxidative stress at both cellular and mitochondrial levels. nih.govresearchgate.netscispace.com Its anti-inflammatory properties are demonstrated by its ability to impede pro-inflammatory mediators and down-regulate signaling pathways like NF-κB. nih.govresearchgate.nettexilajournal.com

Furthermore, academic findings highlight its broad-spectrum antimicrobial activities. nih.gov Chebulinic acid has shown inhibitory effects against Helicobacter pylori by disrupting bacterial adhesion to host cells and suppressing the virulence factor Cag A protein. nih.govnih.gov Computational studies have identified it as a potent inhibitor of M. tuberculosis DNA gyrase, suggesting its potential as a lead compound for anti-tuberculosis drug development. nih.gov The compound also exhibits hepatoprotective, anti-diabetic, and antiviral properties, including the inhibition of the dengue virus. acs.orgresearchgate.netnih.gov

Table 1: Summary of Key Academic Findings on Chebulinic Acid's Biological Activities

| Biological Activity | Key Findings | Relevant Cell Lines/Models | Associated Mechanisms |

|---|---|---|---|

| Anticancer | Anti-proliferation, pro-apoptosis, anti-migration. nih.gov | Human colorectal carcinoma, K562, HT-29. nih.govijpp.org.in | Inhibition of PI3K/AKT and MAPK/ERK pathways. nih.gov |

| Antioxidant | Strong free-radical scavenging activity. scispace.comumich.edu | DPPH assay, autoxidation of methyl linoleate (B1235992). umich.edusemanticscholar.org | Hydrogen donation from multiple hydroxyl groups. umich.edu |

| Anti-inflammatory | Attenuates inflammatory impairment and bone loss. researchgate.net | Lipopolysaccharide (LPS) induced models. pjps.pkresearchgate.net | Suppression of NF-κB signaling pathway. researchgate.nettexilajournal.com |

| Antimicrobial | Inhibits bacterial growth and adhesion. nih.gov | Helicobacter pylori, M. tuberculosis. nih.govnih.gov | Inhibition of Cag A protein, DNA gyrase. nih.govnih.gov |

| Hepatoprotective | Mitigates liver damage from toxins. nih.gov | Toxin-induced liver damage models. nih.gov | Not fully elucidated. |

| Antiviral | Inhibition of dengue virus. acs.org | In vitro and in silico viral models. acs.org | Action in the early stage of the infection cycle. acs.org |

Implications for Fundamental Biological and Chemical Sciences

The study of chebulinic acid offers significant implications for the fundamental biological and chemical sciences. From a biological perspective, it serves as a valuable molecular probe for dissecting complex cellular pathways. Its ability to inhibit key signaling molecules in cancer progression, such as those in the PI3K/AKT and MAPK/ERK pathways, provides researchers with a tool to understand the intricacies of oncogenesis. nih.gov Similarly, its role in suppressing the NF-κB and IκBα signaling pathways deepens the understanding of inflammatory processes and the crosstalk between oxidative stress and inflammation. researchgate.net

Research into chebulinic acid's mode of action against pathogens also provides critical insights. Its targeted inhibition of the H. pylori Cag A protein and M. tuberculosis DNA gyrase highlights specific molecular interactions that are crucial for microbial pathogenicity and survival. nih.govnih.gov This not only advances the field of microbiology but also informs the principles of rational drug design for novel antimicrobial agents. Furthermore, its identification as an inhibitor of protein phosphatase PPP1CB in preadipocytes sheds light on the molecular regulation of adipogenesis and presents new targets for obesity research. mdpi.com

From a chemical science standpoint, chebulinic acid, as a complex hydrolyzable tannin, presents an interesting case for natural product chemistry. acs.orgwikipedia.org Its structure, consisting of a glucose core surrounded by polyphenolic groups, is a prime example for studies in structural elucidation, conformational analysis, and biosynthesis. acs.orgsemanticscholar.org The relationship between its polyphenolic structure, particularly the number and position of hydroxyl groups, and its potent antioxidant activity contributes to the fundamental understanding of structure-activity relationships in radical scavenging. umich.edu The total synthesis of related compounds like chebulic acid further pushes the boundaries of synthetic organic chemistry, providing new methodologies and strategies for constructing complex natural molecules. researchgate.net

Promising Avenues for Continued Scholarly Investigation

The existing body of research on chebulinic acid opens up several promising avenues for continued scholarly investigation. A primary area for future research is the translation of in vitro findings to in vivo models and eventually, human clinical trials. nih.govtexilajournal.com While numerous studies have demonstrated its potent biological activities in laboratory settings, rigorous animal studies are necessary to further dissect its mechanism-based pharmacological profile and to establish its efficacy in a physiological context. texilajournal.comtexilajournal.com

Another critical research direction is the exploration of its full therapeutic potential. While its anticancer and anti-inflammatory properties are well-documented, other reported activities, such as its hepatoprotective, cardioprotective, and neuroprotective effects, warrant deeper investigation. researchgate.netnih.govtexilajournal.com Elucidating the molecular mechanisms behind these diverse effects could uncover novel therapeutic applications for a range of chronic diseases. biosynth.com

Improving the bioavailability and delivery of chebulinic acid is another key challenge for future studies. Like many polyphenolic compounds, its therapeutic efficacy may be limited by poor absorption. nih.gov Therefore, the development of novel herbal drug delivery systems, such as nanoformulations, could significantly enhance its clinical utility. nih.gov